Fosamprenavir-d4

Catalog No.
S12889304
CAS No.
M.F
C25H36N3O9PS
M. Wt
589.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fosamprenavir-d4

Product Name

Fosamprenavir-d4

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate

Molecular Formula

C25H36N3O9PS

Molecular Weight

589.6 g/mol

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

InChI Key

MLBVMOWEQCZNCC-MHVPRHJPSA-N

SMILES

Array

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)OP(=O)(O)O)CC(C)C)[2H]

Fosamprenavir-d4 is a highly pure, stable isotope-labeled internal standard (SIL-IS) specifically engineered for the bioanalytical quantification of the HIV-1 protease inhibitor prodrug, Fosamprenavir. Featuring a precise +4 Da mass shift (m/z 590.0) relative to the unlabeled parent compound (m/z 586.19), this deuterated analog maintains identical physicochemical properties, including lipophilicity and pKa [1]. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, Fosamprenavir-d4 perfectly co-elutes with the target analyte, ensuring that both molecules are subjected to the exact same matrix environment during electrospray ionization (ESI). This identical behavior makes it an indispensable procurement choice for clinical pharmacokinetic laboratories and contract research organizations (CROs) that require rigorous correction for extraction recovery variations and ion suppression when analyzing complex biological matrices like human plasma [2].

Substituting Fosamprenavir-d4 with structural analogs or the active metabolite's standard (e.g., Amprenavir-d4) fundamentally compromises assay integrity. Fosamprenavir is a highly polar phosphate ester prodrug that undergoes rapid hydrolysis to Amprenavir in vivo; consequently, the prodrug and its active metabolite possess drastically different partition coefficients and chromatographic retention times [1]. If Amprenavir-d4 or a generic protease inhibitor is used as the internal standard for Fosamprenavir, the standard will elute at a different time, exposing it to a different profile of co-eluting endogenous phospholipids [2]. This temporal mismatch prevents the internal standard from accurately normalizing the specific ion suppression or enhancement experienced by Fosamprenavir. Furthermore, generic standards cannot correct for the specific liquid-liquid extraction losses of the phosphate ester, leading to uncorrectable quantitative bias and failure to meet the strict ≤15% relative standard deviation (RSD) limits mandated by regulatory agencies [3].

Precise Matrix Effect Correction via Exact Co-elution

In LC-ESI-MS/MS assays of human plasma, Fosamprenavir-d4 perfectly co-elutes with Fosamprenavir, ensuring both compounds experience identical matrix-induced ion suppression. Validation studies demonstrate that using Fosamprenavir-d4 yields a highly reproducible matrix effect with a Coefficient of Variation (CV) of 1.33% to 5.59% across low, medium, and high quality control levels [1]. In contrast, non-isotopic structural analogs fail to co-elute, often resulting in uncorrected matrix effect CVs exceeding the 15% regulatory threshold.

Evidence DimensionMatrix Effect Reproducibility (% CV)
Target Compound Data1.33% - 5.59% CV
Comparator Or BaselineNon-co-eluting structural analog (>15% CV)
Quantified DifferenceMaintenance of CV well below the 15% regulatory limit
ConditionsLC-ESI-MS/MS of human plasma extracts

Procuring the exact d4 isotopologue is essential for passing FDA/ICH bioanalytical validation by completely neutralizing matrix-induced quantification errors.

Precise Normalization of Liquid-Liquid Extraction Recovery

Fosamprenavir is a polar phosphate ester that behaves differently during liquid-liquid extraction (LLE) compared to its active metabolite, Amprenavir. When using ethyl acetate for LLE, Fosamprenavir-d4 mimics the exact partitioning behavior of the prodrug, enabling an overall assay recovery of 89.65% to 95.61% and an inter-day precision of <6.30% RSD [1]. Substituting with Amprenavir-d4 would fail to track the specific extraction losses of the phosphate ester, leading to skewed quantitative results.

Evidence DimensionAssay Precision (%RSD) post-extraction
Target Compound Data< 6.30% RSD
Comparator Or BaselineAmprenavir-d4 (mismatched partition coefficient)
Quantified DifferenceElimination of extraction bias for the prodrug
ConditionsLiquid-liquid extraction with ethyl acetate from human plasma

Ensures highly reproducible sample preparation, preventing costly batch rejections in high-throughput clinical testing.

Elimination of Isotopic Cross-Talk via +4 Da Mass Shift

The +4 Da mass shift (m/z 590.0 for Fosamprenavir-d4 vs. m/z 586.19 for unlabeled Fosamprenavir) is highly effective for molecules in this mass range (~585 g/mol). This specific mass difference completely bypasses the M+1 to M+3 natural isotopic envelope of the unlabeled drug, ensuring zero cross-talk in the Multiple Reaction Monitoring (MRM) channels [1]. Lower-mass isotopes (e.g., d2) would suffer from significant interference from the natural heavy isotopes of the highly concentrated parent drug.

Evidence DimensionMRM Cross-Talk Interference
Target Compound DataNegligible interference at m/z 590.0
Comparator Or Baselined2 labeled standards (high interference)
Quantified DifferenceComplete baseline resolution in the MS dimension
ConditionsTriple quadrupole MS/MS (MRM mode)

Prevents false positive signals and baseline noise, enabling a highly sensitive Lower Limit of Quantification (LLOQ) down to 4.0 ng/mL.

Clinical Pharmacokinetic (PK) Studies of Prodrug Hydrolysis

Because Fosamprenavir is rapidly hydrolyzed to Amprenavir by cellular phosphatases in the gut epithelium, early PK studies must accurately quantify the transient intact prodrug in plasma. Fosamprenavir-d4 is the exact isotopic standard that mimics the extraction and ionization of the phosphate ester, making it mandatory for these specific bioanalytical assays [1].

High-Throughput Therapeutic Drug Monitoring (TDM)

In clinical laboratories monitoring antiretroviral compliance, LC-MS/MS panels require robust internal standards to compensate for varying patient plasma matrices. The use of Fosamprenavir-d4 ensures that matrix effects remain below the 15% CV threshold, enabling reliable, high-throughput quantification without constant recalibration [1].

Forced Degradation and Stability Testing

During pharmaceutical formulation development, forced degradation studies track the breakdown of Fosamprenavir into Amprenavir under hydrolytic or oxidative stress. Fosamprenavir-d4 serves as the precise internal standard to quantify the remaining intact Active Pharmaceutical Ingredient (API), ensuring that mass balance calculations are not skewed by extraction bias [2].

XLogP3

1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

589.21609489 Da

Monoisotopic Mass

589.21609489 Da

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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